

A Comparative Guide to the X-ray Crystal Structures of Benzonitrile Derivatives

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Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzonitrile

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This guide provides a comparative analysis of the X-ray crystal structures of several benzonitrile derivatives. While a specific crystal structure for **2-fluoro-4-methylbenzonitrile** is not publicly available, this document offers a detailed comparison of related compounds, providing valuable insights into the influence of various substituents on their crystal packing and molecular geometry. Understanding these structural nuances is paramount for rational drug design and the development of novel therapeutic agents.

Comparative Crystallographic Data of Benzonitrile Derivatives

The following table summarizes the crystallographic data for a selection of benzonitrile derivatives, offering a quantitative comparison of their solid-state structures. These derivatives provide a framework for understanding how different functional groups affect the crystal lattice.

Parameter	4-Amino-3,5-difluorobenzonitrile	2-Amino-4-chlorobenzonitrile	4-(2-methoxyphenoxy)phthalonitrile	4-(3-methoxyphenoxy)phthalonitrile	5-Nitro-4-(4-methoxyphenoxy)phthalonitrile
Chemical Formula	C ₇ H ₄ F ₂ N ₂	C ₇ H ₅ ClN ₂	C ₁₅ H ₁₀ N ₂ O ₂	C ₁₅ H ₁₀ N ₂ O ₂	C ₁₅ H ₈ N ₃ O ₅
Molecular Weight	154.12	152.58	266.26	266.26	310.25
Crystal System	Orthorhombic	Triclinic	Monoclinic	Monoclinic	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁	P-1	P2 ₁ /n	P2 ₁ /c	P2 ₁ 2 ₁ 2 ₁
a (Å)	7.2918(3)	3.8924(9)	11.028(2)	12.384(3)	6.66446(13)
b (Å)	8.3267(4)	6.7886(15)	10.372(2)	8.529(2)	9.38249(18)
c (Å)	11.2374(5)	13.838(3)	11.666(2)	12.241(2)	22.3970(6)
α (°)	90	77.559(16)	90	90	90
β (°)	90	80.898(17)	97.89(3)	101.52(3)	90
γ (°)	90	83.021(17)	90	90	90
Volume (Å ³)	682.26(5)	349.5(1)	1321.4(4)	1266.3(4)	1400.47(5)
Z	4	2	4	4	4
Calculated Density (g/cm ³)	1.499	1.450	1.337	1.395	1.400

Discussion of Structural Insights

The data presented reveals significant variations in the crystal packing of benzonitrile derivatives, driven by the nature and position of their substituents.

The presence of amino, fluoro, and chloro groups in 4-amino-3,5-difluorobenzonitrile and 2-amino-4-chlorobenzonitrile facilitates the formation of intermolecular hydrogen bonds,

significantly influencing their crystal lattices.[1] In contrast, the larger methoxyphenoxy substituents in the phthalonitrile derivatives lead to more complex packing arrangements, often stabilized by π - π stacking and weaker C-H \cdots N or C-H \cdots O interactions.[2][3] The introduction of a nitro group, as seen in 5-nitro-4-(4-methoxyphenoxy)phthalonitrile, further alters the electronic and steric profile, impacting the intermolecular forces and resulting crystal structure.[4]

For the target molecule, **2-fluoro-4-methylbenzonitrile**, one can anticipate that the fluorine and methyl groups will play a crucial role in directing the crystal packing. The electronegative fluorine atom is a potential hydrogen bond acceptor, while the methyl group can participate in weaker van der Waals interactions. The interplay of these substituents will ultimately determine the supramolecular architecture.

Experimental Protocols

The determination of a molecule's crystal structure is a meticulous process that involves several key stages, from material synthesis to data analysis.

Synthesis and Crystallization

Benzonitrile derivatives can be synthesized through various established methods, such as the Sandmeyer reaction, which converts anilines to aryl nitriles using copper(I) cyanide.[2] Another common approach is the dehydration of benzamides.[3]

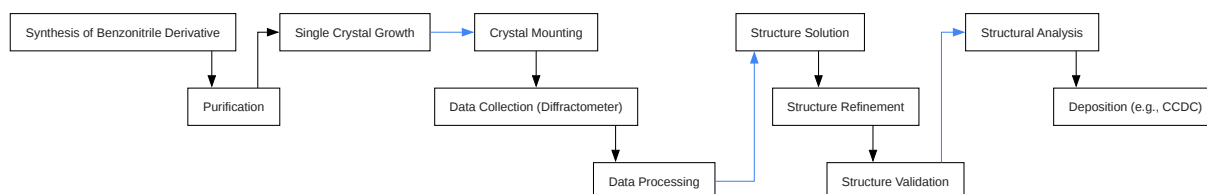
Once the compound is synthesized and purified, single crystals suitable for X-ray diffraction are grown. A common technique is slow evaporation of a saturated solution of the compound in an appropriate solvent.

X-ray Diffraction Data Collection and Structure Refinement

A single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The resulting diffraction pattern is recorded as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and molecular geometry.[1][4]

Visualization of the Experimental Workflow

The following diagram illustrates the generalized workflow for X-ray crystal structure analysis.



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Caption: Generalized workflow for X-ray crystal structure analysis.

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